6-[(4-methoxybenzyl)oxy]-4-methyl-3-phenyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(4-METHOXYPHENYL)METHOXY]-4-METHYL-3-PHENYL-2H-CHROMEN-2-ONE is a complex organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of methoxyphenyl and phenyl groups attached to a chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-METHOXYPHENYL)METHOXY]-4-METHYL-3-PHENYL-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-methoxybenzaldehyde with 4-methyl-3-phenylcoumarin in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[(4-METHOXYPHENYL)METHOXY]-4-METHYL-3-PHENYL-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological activities and properties.
Scientific Research Applications
6-[(4-METHOXYPHENYL)METHOXY]-4-METHYL-3-PHENYL-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-[(4-METHOXYPHENYL)METHOXY]-4-METHYL-3-PHENYL-2H-CHROMEN-2-ONE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-METHOXYPHENYL)AMINO]METHYL-N,N-DIMETHYLANILINE
- 2-METHOXY-5-[(PHENYLAMINO)METHYL]PHENOL
Uniqueness
6-[(4-METHOXYPHENYL)METHOXY]-4-METHYL-3-PHENYL-2H-CHROMEN-2-ONE is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H20O4 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
6-[(4-methoxyphenyl)methoxy]-4-methyl-3-phenylchromen-2-one |
InChI |
InChI=1S/C24H20O4/c1-16-21-14-20(27-15-17-8-10-19(26-2)11-9-17)12-13-22(21)28-24(25)23(16)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3 |
InChI Key |
YHDCHLZJESKDDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.